molecular formula C13H22FN B2599113 2-(3-Fluoro-1-adamantyl)propan-1-amine CAS No. 2248396-98-5

2-(3-Fluoro-1-adamantyl)propan-1-amine

Cat. No.: B2599113
CAS No.: 2248396-98-5
M. Wt: 211.324
InChI Key: CTFKLDVHOUQGCO-UHFFFAOYSA-N
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Description

2-(3-Fluoro-1-adamantyl)propan-1-amine is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a highly stable, diamondoid hydrocarbon with a unique cage-like structure, which imparts significant rigidity and stability to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-1-adamantyl)propan-1-amine typically involves the functionalization of the adamantane core. One common method is the radical functionalization of adamantane derivatives. This process involves the use of radical initiators to introduce the fluoro group and the propan-1-amine moiety into the adamantane structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical functionalization reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-1-adamantyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-adamantane oxides, while reduction can produce fluoro-adamantane amines.

Scientific Research Applications

2-(3-Fluoro-1-adamantyl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-1-adamantyl)propan-1-amine involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to interact with biological molecules, while the adamantane core provides stability. The propan-1-amine moiety can form hydrogen bonds with target molecules, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-1-adamantyl)propan-1-amine is unique due to the combination of the fluoro group, adamantane core, and propan-1-amine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(3-fluoro-1-adamantyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FN/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11H,2-8,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFKLDVHOUQGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C12CC3CC(C1)CC(C3)(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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